
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C12H12O7 It is a derivative of benzene tricarboxylate, where three carboxyl groups are esterified with methyl groups, and one hydroxyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate can be synthesized through a multi-step process. One common method involves the esterification of trimellitic acid (benzene-1,2,4-tricarboxylic acid) with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of trimethyl 6-oxo-benzene-1,2,4-tricarboxylate.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of trimethyl 6-alkoxybenzene-1,2,4-tricarboxylate or trimethyl 6-acetoxybenzene-1,2,4-tricarboxylate.
Applications De Recherche Scientifique
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism by which trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl 1,2,4-benzenetricarboxylate: Similar structure but lacks the hydroxyl group, resulting in different reactivity and applications.
Trimethyl 4,6-dicyano-5-hydroxybenzene-1,2,3-tricarboxylate: Contains additional cyano groups, leading to different chemical properties and uses.
Trimellitic acid: The parent compound with carboxylic acid groups instead of ester groups, used in different industrial applications.
Uniqueness
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate is unique due to the presence of both ester and hydroxyl groups, providing a versatile platform for chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
81632-45-3 |
|---|---|
Formule moléculaire |
C12H12O7 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C12H12O7/c1-17-10(14)6-4-7(11(15)18-2)9(8(13)5-6)12(16)19-3/h4-5,13H,1-3H3 |
Clé InChI |
DJFAHXNZLJTDOA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)O)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


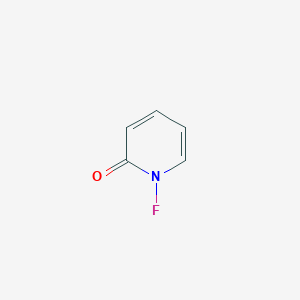

![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
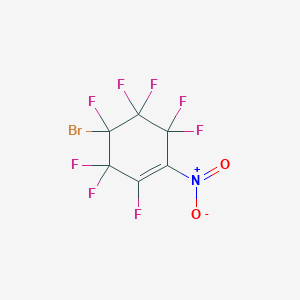
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
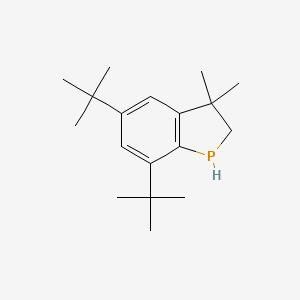
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
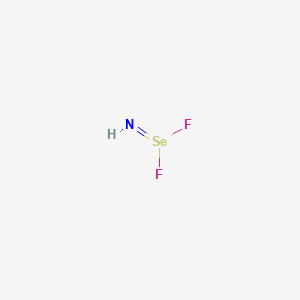

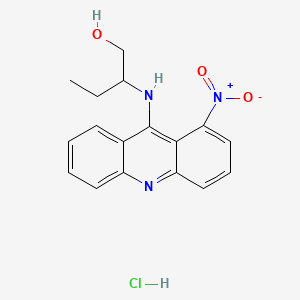


![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
